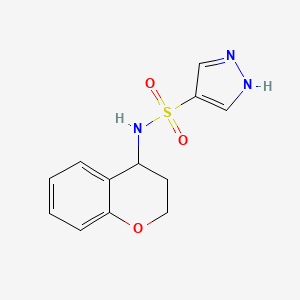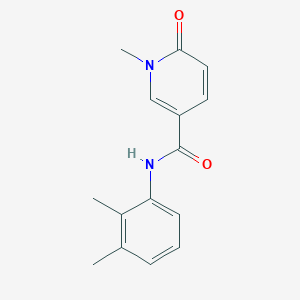![molecular formula C15H21BrN2O B7559507 N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide, commonly known as BPEA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEA belongs to the class of compounds known as piperidinyl amides and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of BPEA is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling in the brain. BPEA has been found to bind to the GABAA receptor, which is a major inhibitory neurotransmitter receptor in the brain. By binding to this receptor, BPEA enhances the activity of GABA, leading to an overall decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
BPEA has been found to exhibit various biochemical and physiological effects, including anxiolytic, anticonvulsant, and analgesic effects. BPEA has also been found to modulate the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, BPEA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using BPEA in lab experiments is its well-characterized pharmacological profile. BPEA has been extensively studied in various animal models, and its effects on behavior and physiology are well understood. Additionally, BPEA is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using BPEA in lab experiments is its potential for off-target effects. BPEA has been found to interact with other neurotransmitter receptors in addition to the GABAA receptor, which could complicate its use in certain experimental settings.
将来の方向性
There are several future directions for research on BPEA. One area of interest is the development of more selective and potent GABAA receptor modulators based on the structure of BPEA. Another area of interest is the investigation of BPEA's potential as a treatment for inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of BPEA and its effects on neurotransmitter signaling in the brain.
合成法
The synthesis of BPEA involves the reaction of 2-bromo-1-phenylethanone with piperidine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield BPEA. The synthesis of BPEA is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
BPEA has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BPEA has been found to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In pharmacology, BPEA has been studied for its potential as a drug candidate for the treatment of pain and inflammation. In medicinal chemistry, BPEA has been studied for its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11(13-4-2-3-5-14(13)16)18-15(19)10-12-6-8-17-9-7-12/h2-5,11-12,17H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHHVHWRIZNXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
